molecular formula C12H14O4S2 B12720573 1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene CAS No. 94200-81-4

1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene

Cat. No.: B12720573
CAS No.: 94200-81-4
M. Wt: 286.4 g/mol
InChI Key: BGZJIFCQZFIYJP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene is an organic compound characterized by the presence of two vinylsulphonyl groups attached to a benzene ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene typically involves the sulfonation of 1,3-dimethylbenzene followed by the introduction of vinyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the proper formation of the vinylsulphonyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form sulfone derivatives.

    Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.

    Substitution: The vinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the vinyl groups.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol-substituted compounds, and various substituted benzene derivatives .

Scientific Research Applications

1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive vinylsulphonyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4,6-dichlorobenzene: Similar structure but with chlorine atoms instead of vinylsulphonyl groups.

    1,3-Dimethyl-4,6-dinitrobenzene: Contains nitro groups instead of vinylsulphonyl groups.

    1,3-Dimethyl-4,6-diaminobenzene: Features amino groups in place of vinylsulphonyl groups.

Properties

CAS No.

94200-81-4

Molecular Formula

C12H14O4S2

Molecular Weight

286.4 g/mol

IUPAC Name

1,5-bis(ethenylsulfonyl)-2,4-dimethylbenzene

InChI

InChI=1S/C12H14O4S2/c1-5-17(13,14)11-8-12(18(15,16)6-2)10(4)7-9(11)3/h5-8H,1-2H2,3-4H3

InChI Key

BGZJIFCQZFIYJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C=C)S(=O)(=O)C=C)C

Origin of Product

United States

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